4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Overview
Description
“4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a compound that has been studied for its potential applications in the field of medicine . It is an important intermediate in the preparation of the Janus kinase inhibitor INCB018424 . It has also been used as an intermediate in the synthesis of Barretinib .
Synthesis Analysis
The synthesis of “this compound” involves several steps. In one study, 25 novel pyrrolo (pyrido) [2,3-d]pyrimidine derivatives were designed and synthesized based on molecular diversity . Another study reported the synthesis of similar compounds using 10-15 synthetic steps .
Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolo[2,3-d]pyrimidine core, which is a type of aromatic heterocyclic compound . The compound has a molecular weight of 163.18 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and can involve several steps. For example, one study reported the synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” have been characterized in several studies. For example, one study reported a yield of 71% as a yellow solid, with a melting point of 287–288 °C .
Scientific Research Applications
Cytostatic and Antiviral Activities
4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have shown promise in the field of medicinal chemistry. Research indicates their potential in exerting cytostatic activities against various cancer and leukemia cell lines, as well as possessing some antiviral activity against Hepatitis C Virus (HCV). The structural optimization of these compounds has led to submicromolar or micromolar in vitro activities, making them candidates for further exploration as therapeutic agents (Tichy et al., 2017).
Anti-HCV Activity
The synthesis of carbocyclic nucleosides based on 4-methoxy-7H-pyrrolo[2,3-d]pyrimidine and their anti-HCV activities were explored. These nucleoside mimetics underwent extensive synthesis steps and were characterized for their potential against HCV, with compound 4a showing significant results in X-ray diffraction analysis (Thiyagarajan et al., 2016).
Anti-inflammatory Activity
A series of novel pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory activities. Some of these compounds exhibited significant in vivo anti-inflammatory effects, suggesting their potential as therapeutic agents for inflammation-related conditions (Mohamed et al., 2013).
Synthesis and Structural Analysis
The study of the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters led to the synthesis of derivatives of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products, including pyrrolo[2,3-d]pyrimidine. This research provides insights into the synthetic routes and potential applications of these compounds in the development of biologically active substances (Zinchenko et al., 2018).
Corrosion Inhibition
Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their application in corrosion inhibition. New pyrimidine derivatives were synthesized and shown to inhibit the corrosion of mild steel in acidic environments, demonstrating their potential as effective organic inhibitors for industrial applications (Yadav et al., 2015).
Mechanism of Action
Target of Action
The primary targets of 4-methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidine are Cyclin-Dependent Kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle. They are particularly important in the treatment of estrogen receptor positive (ER+) breast cancer .
Mode of Action
This compound acts as a CDK inhibitor . It binds to CDKs, inhibiting their activity and preventing them from driving the cell cycle forward. This results in the arrest of cell proliferation, which is particularly beneficial in the context of cancer treatment where uncontrolled cell growth is a key problem .
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, leading to a halt in cell division. This can result in the death of cancer cells, or at least a slowdown in their proliferation .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation . This is particularly relevant in the context of cancer treatment, where the goal is often to halt the growth of cancer cells .
Properties
IUPAC Name |
4-methoxy-7-methylpyrrolo[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-4-3-6-7(11)9-5-10-8(6)12-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUKQOPKMMDFSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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